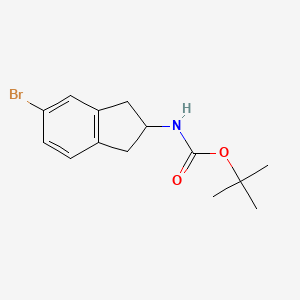

![molecular formula C13H15N3O2S3 B2545443 S-{5-[(2-苯氧基乙基)硫代]-1,3,4-噻二唑-2-基} N,N-二甲基氨基甲硫酸酯 CAS No. 477856-14-7](/img/structure/B2545443.png)

S-{5-[(2-苯氧基乙基)硫代]-1,3,4-噻二唑-2-基} N,N-二甲基氨基甲硫酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

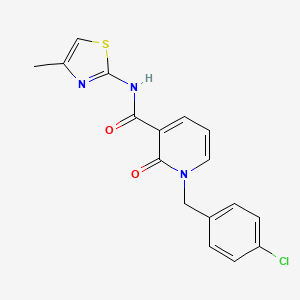

The compound , S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate, is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One efficient approach is the one-pot synthesis using sulfamic acid as a catalyst, as described in the synthesis of 5-substituted-1,3,4-thiadiazol-2-ylcarbamoyl aliphatic amide acid derivatives . This method involves the condensation of thiosemicarbazide with substituted triethylorthoester and cyclic/alicyclic anhydride, leading to the formation of the desired thiadiazole derivatives in fair to good yields. Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The X-ray molecular structure analysis of related compounds, such as those described in the study of N-sulfonylamines reactions with 3-dimethylamino-2H-azirines, provides insights into the geometry and electronic distribution within the thiadiazole ring . These structural analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, leading to the formation of different products depending on the reactants and conditions used. For instance, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines can lead to the competitive formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles, with the possibility of further isomerization . These reactions highlight the versatility and reactivity of thiadiazole compounds, which can be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the ring imparts certain electronic characteristics that can affect their solubility, stability, and reactivity. The impurity analysis in the synthesis of the antibacterial drug Sulfamethizole, which contains a thiadiazole moiety, demonstrates the importance of understanding these properties for the quality control of pharmaceutical compounds .

科学研究应用

合成和结构分析

研究重点关注噻二唑衍生物的合成,突出了它们在药物化学中的重要性,因为它们具有多种生物活性。例如,研究详细阐述了噻二唑衍生物的合成和表征,强调了硫在赋予特定性质和它们作为药理支架的潜力中的作用(Gierczyk & Zalas, 2005; Sych, Perekhoda, & Tsapko, 2016)。

抗菌和抗真菌活性

一些研究调查了 1,3,4-噻二唑衍生物的抗菌和抗真菌特性。这些化合物对各种细菌和真菌菌株表现出显着的活性,突出了它们在开发新的抗菌剂中的潜力(Hussain, Sharma, & Amir, 2008; Jasiak, Kudelko, Wróblowska, Biernasiuk, Malm, & Krawczyk, 2017)。

抗结核活性

对噻二唑衍生物的研究也扩展到它们的抗结核活性,一些化合物对结核分枝杆菌菌株表现出出色的活性。这为新的抗结核疗法开辟了可能性(Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016)。

抗癌和抗增殖活性

在癌症研究中探索噻二唑衍生物已发现具有有希望的抗癌和抗增殖特性的化合物。这项研究为癌症治疗的新治疗策略的开发做出了贡献(Yushyn, Holota, & Lesyk, 2022)。

CNS 活性和潜在治疗用途

对噻二唑衍生物的中枢神经系统 (CNS) 活性的研究揭示了它们作为抗抑郁、抗焦虑和抗惊厥剂的潜力,展示了它们在解决各种 CNS 疾病方面的多功能性(Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001)。

属性

IUPAC Name |

S-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]] N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S3/c1-16(2)13(17)21-12-15-14-11(20-12)19-9-8-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDORBOCYOSBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)SC1=NN=C(S1)SCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

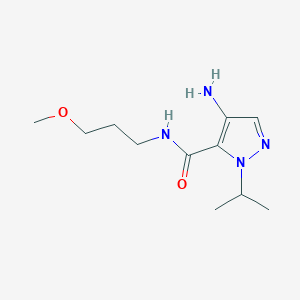

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

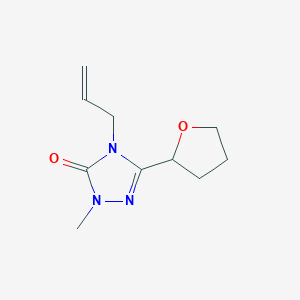

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)

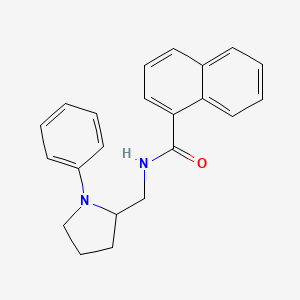

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)

![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B2545372.png)

![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2545374.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)